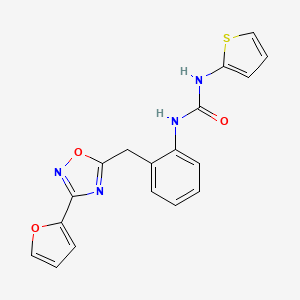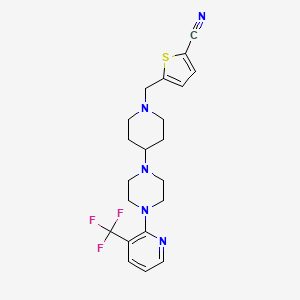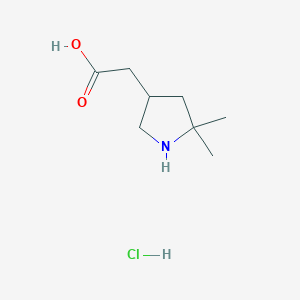![molecular formula C16H18N2O B2842034 1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone CAS No. 478247-20-0](/img/structure/B2842034.png)
1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone” is a complex organic molecule that contains a quinoline ring, a pyrrolidine ring, and an ethanone group . Quinoline is a heterocyclic aromatic organic compound, and pyrrolidine is a cyclic amine. Both of these structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its quinoline, pyrrolidine, and ethanone groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethanone group) would all play a role .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone and its derivatives have been explored in various synthetic and catalytic contexts. For instance, compounds derived from similar quinolinyl ethanones have been used to synthesize NNN tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibit catalytic activities towards ethylene, demonstrating their potential in polymerization and oligomerization processes (Sun et al., 2007).
Additionally, derivatives of this compound have been synthesized for potential anti-cancer applications. One such derivative demonstrated high antiproliferative activity by interacting with DNA, inhibiting DNA topoisomerase II, and inducing cell cycle arrest, suggesting a multifaceted mechanism of action against cancer cells (L. D. Via et al., 2008).
Advanced Materials and Chemistry
The synthesis and characterization of various quinoxaline derivatives, including those starting from compounds related to this compound, have shown significant advancements in the field of materials science. These compounds have been synthesized using both conventional and ultrasound-assisted methods, highlighting the efficiency and versatility of these processes in producing materials with potential applications in electronics and photonics (A. Abdula et al., 2018).
Heterocyclic Synthesis
Research into the synthesis of heterocyclic compounds utilizing derivatives of this compound has yielded a variety of novel compounds. These efforts have led to the development of new synthetic methods and the discovery of compounds with potential biological activities. This includes the synthesis of pyrrolo[1,2-a]quinoxalines, which were achieved through an iron-catalyzed protocol, opening new avenues for the development of therapeutic agents (Zhiguo Zhang et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methyl-2-pyrrolidin-1-ylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-13-7-3-4-8-14(13)17-16(15(11)12(2)19)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCBFGKLBVYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)N3CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
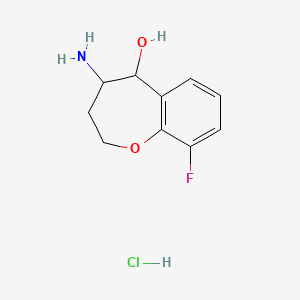
![1-(2,6-Difluorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2841953.png)

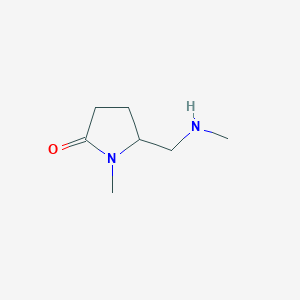
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
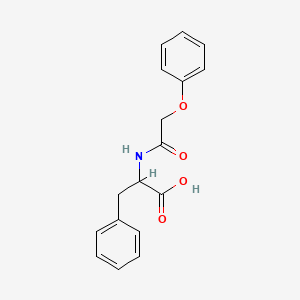
![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)
